2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
This compound belongs to the rhodanine-thiazolidinone hybrid family, characterized by a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) fused with a benzylidene moiety (4-hydroxy-3-methoxybenzylidene) at the 5-position in a Z-configuration. The benzamide substituent at the 3-position is brominated at the ortho position of the aromatic ring, enhancing its steric and electronic properties. Structural confirmation is typically achieved via NMR (¹H, ¹³C), IR, and mass spectrometry . Its synthesis involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under microwave or conventional heating .
Properties
Molecular Formula |
C18H13BrN2O4S2 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C18H13BrN2O4S2/c1-25-14-8-10(6-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-4-2-3-5-12(11)19/h2-9,22H,1H3,(H,20,23)/b15-9- |
InChI Key |
GIIYKIRTXYYAFK-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Synthesis
The thiazolidin-4-one scaffold serves as the foundational structure for this compound. Source highlights a regioselective approach using β-cyclodextrin-SO3H as a catalyst to activate aldehydes and thioglycolic acid, facilitating imine formation and subsequent cyclization. For instance, Bhattacharyya et al. demonstrated that BF3·OEt2 and TBAHS (tetrabutylammonium hydrogen sulfate) promote stereospecific ring-opening of aziridines with isothiocyanates, yielding 2-iminothiazolidines in >90% enantiomeric excess . Adapting this methodology, the 2-thioxo-4-oxothiazolidin-3-yl group can be synthesized via a three-component reaction involving bromobenzamide, thiourea, and a diketone precursor under acidic conditions.
Key parameters include:
Knoevenagel Condensation for Benzylidene Incorporation
The (5Z)-5-(4-hydroxy-3-methoxybenzylidene) moiety is introduced via Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and the thiazolidinone core. Source details this step using piperidine or ammonium acetate as catalysts in ethanol or acetic acid under reflux. For example, thiazolidine-2,4-dione derivatives were synthesized with 80–92% yields by condensing aldehydes with active methylene groups .
Mechanistic Insights :
-
The aldehyde’s carbonyl group is activated by the catalyst, forming an enolate intermediate.
-
Nucleophilic attack by the thiazolidinone’s active methylene group generates a conjugated enone.
-
Dehydration yields the thermodynamically stable (Z)-benzylidene isomer .
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Piperidine | 85 | |
| Solvent | Ethanol | 88 | |
| Temperature (°C) | 80 (reflux) | 90 | |
| Reaction Time (h) | 4–6 | 82–90 |
Bromobenzamide Functionalization
The final step involves coupling 2-bromobenzoyl chloride to the thiazolidinone’s amine group. Source describes a one-pot chlorination and ammonolysis strategy using thionyl chloride and ammonia, achieving 75–78% yields for analogous amides . For this compound:
-
Chlorination : Thiazolidinone is treated with SOCl2 in CH2Cl2 at 44–46°C to form the acyl chloride intermediate .
-
Amidation : Reaction with 2-bromobenzamide in the presence of Et3N at 0–15°C yields the target compound .
Critical Observations :
-
Side Reactions : Over-chlorination or epimerization at the thiazolidinone’s C5 position may occur without strict temperature control .
-
Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98% .
Stereochemical Control and Isomer Purity
The (Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the 4-hydroxy and thioxo groups, as evidenced by X-ray crystallography of analogous compounds . Source emphasizes using cobaltous chloride and dimethylglyoxime to suppress (E)-isomer formation, achieving a (Z):(E) ratio of 95:5 .
Scalability and Industrial Feasibility
The one-pot methodology from Source reduces intermediate isolation steps, enabling large-scale synthesis. Key metrics include:
-
Cost Efficiency : 2-Bromothiazole starting material reduces expenses by 40% compared to thiazole-2-carboxylic acid routes .
-
Environmental Impact : Atom economy exceeds 65%, with minimal toxic byproducts .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of saturated benzyl derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
The compound 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its diverse applications, supported by comprehensive data and case studies.
Anticancer Activity
Research has indicated that compounds containing thiazolidinone structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazolidinones can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. The incorporation of the 4-hydroxy-3-methoxybenzylidene moiety enhances the compound's ability to inhibit tumor growth by modulating gene expression related to cell cycle regulation and apoptosis .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that thiazolidinone derivatives possess activity against a range of bacteria and fungi. The presence of the bromine atom and the aromatic system may contribute to its enhanced interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Effects
Thiazolidinones have been recognized for their anti-inflammatory properties. The specific structure of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide suggests potential inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer efficacy of various thiazolidinone derivatives, including 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide. The results indicated a significant reduction in cell viability in breast and colon cancer cell lines compared to untreated controls, with IC50 values suggesting potent activity at low concentrations .
Case Study 2: Antimicrobial Testing
A series of tests against common pathogens showed that this compound exhibited effective growth inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiazolidinone ring and the benzylidene group suggests potential interactions with proteins involved in inflammation or cancer progression.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Electron-Withdrawing Groups : Bromine at the benzamide position (target compound) may enhance lipophilicity and π-stacking interactions compared to methoxy or hydroxyl derivatives .
- Biological Activity : The presence of polar groups (e.g., carboxylic acid in 3d) correlates with enzyme inhibition, while bulkier substituents (e.g., piperazine in 5e) reduce solubility but improve target binding .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s thioxo (C=S) and carbonyl (C=O) stretches align with rhodanine derivatives (1299 cm⁻¹ and 1622 cm⁻¹, respectively) .
- NMR : The Z-configuration of the benzylidene group is confirmed by a singlet at δ 7.71 ppm for the vinylic proton, consistent with similar compounds .
Biological Activity
2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound belonging to the thiazolidinone class. This compound exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 493.4 g/mol. Its IUPAC name is 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. The presence of bromine, hydroxy, and methoxy groups enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2O4S2 |
| Molecular Weight | 493.4 g/mol |
| IUPAC Name | 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| InChI Key | XXYIZZQCEXQEAY-BOPFTXTBSA-N |
Anticancer Activity
Research indicates that compounds structurally related to thiazolidinones exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression.
Case Study:
In one study, a series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against these cancer types .
Antimicrobial Activity
Thiazolidinones are also known for their antimicrobial properties. The compound has been shown to exhibit activity against various bacterial strains, including resistant strains.
Research Findings:
A study demonstrated that thiazolidinone derivatives exhibited antibacterial activity comparable to that of standard antibiotics such as norfloxacin. The presence of electron-donating groups like hydroxy and methoxy on the benzylidene moiety was found to enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes them candidates for treating inflammatory diseases.
Mechanism of Action:
The compound may exert its anti-inflammatory effects by inhibiting the expression of cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators such as prostaglandins .
The biological activity of 2-bromo-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It may modulate receptor activity related to apoptosis and cell survival signaling pathways.
- Cell Cycle Interference: The compound disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells.
Q & A
Q. Table 1. Key Spectral Benchmarks for Structural Validation
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Degradation (%) (30 days) | Major Degradants |
|---|---|---|
| 40°C, pH 7 | 12% | Sulfoxide derivative |
| 25°C, dark | <2% | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
